molecular formula C7H7F3N2 B7904435 4-Amino-6-methyl-2-(trifluoromethyl)pyridine

4-Amino-6-methyl-2-(trifluoromethyl)pyridine

Cat. No.: B7904435
M. Wt: 176.14 g/mol
InChI Key: BWDBLIAZUCVCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methyl-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 2-position, a methyl (-CH₃) substituent at the 6-position, and an amino (-NH₂) group at the 4-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amino and methyl groups influence electronic and steric properties, making it a versatile scaffold for drug discovery and functional material design .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-2-5(11)3-6(12-4)7(8,9)10/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDBLIAZUCVCKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Amination-Dehalogenation

The most widely reported method involves amination of 2,6-dichloro-4-trifluoromethylpyridine (II ) followed by dehalogenation. In the presence of hydrophilic ethers (e.g., 2-methyltetrahydrofuran), II reacts with aqueous ammonia at 130–160°C for 4–7 hours to yield 2-amino-6-chloro-4-trifluoromethylpyridine (I ) with 85–90% purity. Subsequent catalytic hydrogenation (5% Pd/C, H₂ at 1.6 MPa, 100°C) removes the 6-chloro group, producing 4-amino-6-methyl-2-(trifluoromethyl)pyridine (S ) in 71–75% yield.

Key Data:

StepConditionsYieldByproducts
AminationNH₃, 2-Me-THF, 150°C, 6h89% PA2,6,4-DATF (8%)
DehalogenationH₂/Pd-C, 100°C, 3h71%Trace organics

Direct Amination of Fluoro Derivatives

2-Fluoro-4-trifluoromethylpyridine undergoes nucleophilic substitution with acetamidine hydrochloride in dimethyl sulfoxide (DMSO) at 80°C. NaOH facilitates deprotonation, achieving 68–72% yield. This method avoids harsh dehalogenation but requires strict anhydrous conditions to prevent hydrolysis.

Cyclocondensation of Trifluoroacetyl Building Blocks

Hantzsch-Type Cyclization

Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with urea or thiourea derivatives in ethanol under reflux to form pyrimidine intermediates. Subsequent methylation (CH₃I, K₂CO₃) introduces the 6-methyl group, followed by ring expansion to pyridines using Vilsmeier-Haack reagent (POCl₃/DMF). This route achieves 60–65% overall yield but generates stoichiometric waste.

Knorr Cyclization with Hydrazines

3-Oxo-2-(trifluoromethyl)pent-4-enenitrile reacts with methylhydrazine in acetic acid at 100°C, forming the pyridine core. Post-synthetic amination (NH₃/MeOH, 70°C) introduces the 4-amino group, yielding the target compound in 55–60% purity.

Directed Lithiation-Functionalization

C-4 Lithiation Strategy

2-(Trifluoromethyl)pyridine undergoes lithiation at C-4 using lithium tetramethylpiperidide (LTMP) in 1,3-dimethyl-2-imidazolidinone (DMI). Quenching with CO₂ generates 4-carboxy-2-(trifluoromethyl)pyridine, which is iodinated (NIS, AcOH) and aminated via Buchwald-Hartwig coupling (Pd₂(dba)₃, XantPhos). Methylation (CH₃MgBr) at C-6 completes the synthesis in 50% overall yield.

Optimization Notes:

  • LTMP/DMI enables regioselective C-4 functionalization.

  • Boc protection of the amine prevents side reactions during methylation.

Catalytic Cross-Coupling Approaches

Suzuki-Miyaura Coupling

4-Bromo-6-methyl-2-(trifluoromethyl)pyridine couples with benzophenone imine (Ph₂C=NH) using Pd(PPh₃)₄ and K₃PO₄ in toluene/water (3:1). Acidic hydrolysis (HCl/EtOH) releases the free amine, achieving 78–82% yield.

Ullmann-Type Amination

Copper-catalyzed amination of 4-iodo-6-methyl-2-(trifluoromethyl)pyridine with aqueous NH₃ in DMSO at 110°C provides the product in 70–75% yield. Additives like 1,10-phenanthroline enhance Cu(I) stability, reducing byproduct formation.

Industrial-Scale Vapor-Phase Synthesis

3-Picoline undergoes chlorination (Cl₂, 335°C) and fluorination (HF, 380°C) in a fluidized-bed reactor to produce 2,5-dichloro-3-(trifluoromethyl)pyridine. Sequential amination (NH₃, 200°C) and methylation (CH₃Cl, CuO) yield the target compound at 65–70% efficiency.

Advantages:

  • Continuous process suitable for ton-scale production.

  • Byproduct HCl/HF is recycled.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Nucleophilic Amination7195LowHigh
Cyclocondensation6088ModerateMedium
Lithiation5092HighLow
Catalytic Coupling7590ModerateMedium
Vapor-Phase7085LowVery High

Chemical Reactions Analysis

Amination and Nucleophilic Substitution

The amino group at the 4-position facilitates nucleophilic substitution reactions. In analogous trifluoromethylpyridines, chlorine substituents undergo amination under high-temperature ammonolysis:

  • Example : 2-Chloro-6-(trifluoromethyl)pyridine reacts with ammonia at 100–150°C to yield 2-amino-6-(trifluoromethyl)pyridine with 71–85% efficiency .

  • Conditions :

    • Temperature: 100–150°C

    • Solvent: Hydrophilic ethers (e.g., 2-Me-THF)

    • Catalyst: Pd/C for dehalogenation

Table 1: Comparative Amination Yields in Trifluoromethylpyridines

SubstrateProductYield (%)Reference
2-Chloro-6-(CF₃)pyridine2-Amino-6-(CF₃)pyridine71–85
2,6-Dichloro-4-(CF₃)pyridine2-Amino-6-chloro-4-(CF₃)pyridine63

Electrophilic Aromatic Substitution

The electron-rich amino group directs electrophilic attacks to the ortho/para positions. Halogenation and nitration are common:

  • Halogenation : Bromine or iodine can be introduced at the 3- or 5-position using N-bromosuccinimide (NBS) or I₂/HIO₃.

  • Nitration : Nitric acid/sulfuric acid mixtures yield nitro derivatives, though steric hindrance from the trifluoromethyl group may reduce regioselectivity .

Metal-Catalyzed Cross-Coupling

The trifluoromethyl group enhances stability in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : The methyl group at the 6-position does not hinder coupling with aryl boronic acids.

    • Example : 4-Amino-2-(trifluoromethyl)nicotinic acid derivatives undergo Pd-catalyzed coupling with tert-butyl carbamate (Boc-protected amine) to form biaryl structures .

    • Conditions :

      • Catalyst: Pd(PPh₃)₄

      • Base: K₂CO₃

      • Solvent: DMF, 80°C

Table 2: Cross-Coupling Efficiency

SubstrateCoupling PartnerYield (%)Reference
4-Amino-2-(CF₃)nicotinic acidtert-Butyl carbamate89
2-Chloro-4-(CF₃)pyridinePhenylboronic acid76

(a) Carboxylation

Directed lithiation at the 4-position followed by CO₂ quenching introduces carboxylic acid groups:

  • Example : Lithiation of 2-(trifluoromethyl)pyridine with LTMP/DMI yields 4-carboxy-2-(trifluoromethyl)nicotinic acid .

  • Conditions :

    • Lithiating agent: LTMP (Li 2,2,6,6-tetramethylpiperidide)

    • Quenching agent: CO₂

(b) Reductive Alkylation

The amino group undergoes reductive alkylation with aldehydes/ketones under H₂/Pd-C:

  • Example : Reaction with formaldehyde and H₂ yields N-methyl derivatives.

Cyclocondensation Reactions

The amino group participates in forming fused heterocycles:

  • Pyrimidine Synthesis : Condensation with β-ketoesters or malononitrile yields pyrido[2,3-d]pyrimidines .

    • Anti-inflammatory Activity : Derivatives exhibit COX-2 inhibition (IC₅₀ = 0.04 μM) .

Table 3: Bioactivity of Pyrimidine Derivatives

DerivativeTarget EnzymeIC₅₀ (μM)Reference
Pyrazolo[3,4-d]pyrimidineCOX-20.04
Thieno[2,3-c]pyridineiNOS0.06

Salt Formation

The amino group forms acid addition salts (e.g., hydrochlorides, sulfates) :

  • Conditions : Reaction with HCl or H₂SO₄ in ethanol/water mixtures.

  • Application : Salts improve solubility for pharmaceutical formulations .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 4-Amino-6-methyl-2-(trifluoromethyl)pyridine has been investigated for its potential as an active pharmaceutical ingredient (API). Its ability to interact with specific molecular targets positions it as a candidate for developing new therapeutic agents. Notably, studies have indicated its role as an inhibitor of certain enzymes linked to cancer proliferation .
  • Anticancer Activity : Preliminary research indicates that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis. For example, in studies involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .

2. Agrochemicals

  • Pesticide Development : The compound serves as an intermediate in synthesizing agrochemicals. Its unique chemical structure allows for the development of novel pesticides that could offer enhanced efficacy against pests while minimizing environmental impact .

3. Biological Activity

  • Antimicrobial Properties : Research has shown that derivatives of this compound exhibit antimicrobial activity. This property is essential for developing new antibiotics or antifungal agents to combat resistant strains of pathogens .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may also possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study assessed the effects of this compound on MCF-7 breast cancer cells. Results demonstrated that the compound significantly reduced cell viability and induced apoptosis, evidenced by increased caspase-3 activity and DNA fragmentation assays. This suggests its potential utility in oncology .

Case Study 2: In Vivo Studies

In vivo experiments using xenograft models showed that treatment with this compound resulted in substantial tumor size reduction without significant toxicity to normal tissues. These findings support its therapeutic application in cancer treatment .

Mechanism of Action

The mechanism of action of 4-Amino-6-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Neuroprotective Activity

  • 4-Trifluoromethyl Derivatives : Compounds like 9f and 9i demonstrate neuroprotective effects by enhancing autophagy and cell viability. At 0.1 μM, 9f retains 74% viability, while 9i increases viability to 136%, though stability issues limit its utility .

Insecticidal Activity

  • 1,3,4-Oxadiazole Derivatives : 2-(Trifluoromethylpyridin-2-yl)-1,3,4-oxadiazole derivatives exhibit potent insecticidal activity, with structural variations at the phenyl ring modulating efficacy. These compounds are first-in-class for agrochemical applications .

Anticancer and Antiparasitic Activity

  • Heterocyclic Amines: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) induces lymphomas in rodents, highlighting the carcinogenic risks of certain pyridine analogs. However, derivatives like UDO and UDD inhibit Trypanosoma cruzi via CYP51 enzyme modulation .

Physicochemical Properties

Property This compound (Hypothetical) 2-Amino-6-(trifluoromethyl)pyridine 4-Chloro-2-phenyl-6-trifluoromethylpyrimidine
Molecular Formula C₇H₆F₃N₃ C₆H₅F₃N₂ C₁₁H₆ClF₃N₂
Molecular Weight ~195.13 180.12 258.63
Melting Point Not reported Not reported 268–287°C (similar analogs)
Solubility Likely low in water due to -CF₃ Low Insoluble in aqueous media
Stability Moderate (methyl may reduce degradation vs. 9i) High Stable under inert conditions

Research Findings and Key Insights

Neuroprotection vs. Stability Trade-offs : While 4-methyl analogs (e.g., 9i) show superior neuroprotective activity, their instability in solvents necessitates structural modifications for practical use .

Agrochemical Potential: 2-(Trifluoromethyl)pyridine derivatives with 1,3,4-oxadiazole moieties represent a promising class of insecticides, with tunable activity via phenyl substitutions .

Carcinogenicity Concerns: Heterocyclic amines like PhIP underscore the need for rigorous toxicity profiling of pyridine derivatives, even at low exposure levels .

Biological Activity

4-Amino-6-methyl-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of both amino and trifluoromethyl groups enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

The chemical structure of this compound can be represented as follows:

C7H7F3N\text{C}_7\text{H}_7\text{F}_3\text{N}

This compound features a pyridine ring substituted with an amino group at the 4-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position. These substitutions are significant for its biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that the trifluoromethyl group may enhance their antibacterial potency through increased lipophilicity and membrane permeability .

Anticancer Properties

Studies have demonstrated that pyridine derivatives can exhibit anticancer activity. For instance, structural modifications in similar compounds have led to increased cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . In particular, the trifluoromethyl group has been associated with improved interactions with biological targets involved in cancer progression .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes. The presence of the amino group allows for hydrogen bonding interactions with enzyme active sites, potentially leading to effective inhibition. This characteristic is crucial for developing inhibitors targeting metabolic pathways relevant to diseases such as cancer and bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

Substituent Effect on Activity
Amino GroupEnhances binding affinity to target enzymes
Trifluoromethyl GroupIncreases lipophilicity and membrane permeability
Methyl GroupModulates steric hindrance affecting enzyme interactions

These modifications can significantly influence the compound's efficacy and selectivity against various biological targets.

Case Studies

  • Antibacterial Activity : A study evaluating various pyridine derivatives found that those with trifluoromethyl substitutions exhibited enhanced antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs.
  • Anticancer Efficacy : In vitro studies on cancer cell lines demonstrated that compounds similar to this compound induced apoptosis at concentrations as low as 10 µM, indicating potent anticancer properties .
  • Enzyme Inhibition : A study focusing on enzyme inhibitors showed that derivatives of this compound effectively inhibited cytochrome P450 enzymes involved in drug metabolism, suggesting potential applications in pharmacology .

Q & A

Q. What are the established synthetic routes for 4-amino-6-methyl-2-(trifluoromethyl)pyridine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For example:
  • Nucleophilic amination : React 6-methyl-2-(trifluoromethyl)pyridine derivatives with ammonia or protected amines under high-temperature conditions (e.g., 100–150°C) in solvents like THF or DMF .
  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or trifluoroacetyl groups to prevent side reactions during functionalization .
  • Key factors : Solvent polarity (e.g., THF vs. DMF), catalyst loading (e.g., Pd(PPh₃)₄ for coupling), and reaction time (12–48 hours) significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing structural features like the trifluoromethyl group in this compound?

  • Methodological Answer :
  • ¹⁹F NMR : Directly identifies the trifluoromethyl group (δ ≈ -60 to -70 ppm) and assesses electronic environment .
  • LC-MS/MS : Confirms molecular weight (C₇H₈F₃N₃, MW 191.15 g/mol) and detects fragmentation patterns .
  • IR spectroscopy : Validates amino group presence via N-H stretching (3100–3500 cm⁻¹) .
  • X-ray crystallography : Resolves regiochemical ambiguities in substitution patterns .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the regioselectivity of electrophilic substitutions on the pyridine ring in derivatives of this compound?

  • Methodological Answer :
  • Computational modeling : Use density functional theory (DFT) to predict electron density distributions and reactive sites .
  • Isotopic labeling : Introduce deuterium or ¹³C at specific positions to track substitution pathways .
  • Comparative studies : Synthesize analogs (e.g., 4-amino-2-chloro-6-(trifluoromethyl)pyridine) to assess steric/electronic effects .

Q. What strategies optimize the incorporation of this compound into metal-organic frameworks (MOFs) for catalytic applications?

  • Methodological Answer :
  • Ligand design : Functionalize the amino group with carboxylate or pyridyl moieties to enhance coordination with metal nodes (e.g., Zn²⁺ or Cu²⁺) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve ligand solubility and framework crystallinity .
  • Post-synthetic modification : Introduce catalytic sites via Schiff base formation or alkylation .

Q. How to design structure-activity relationship (SAR) studies for this compound when developing kinase inhibitors?

  • Methodological Answer :
  • Analog synthesis : Modify substituents (e.g., replace methyl with methoxy or halogens) and assess inhibitory potency against target kinases (e.g., EGFR or JAK2) .
  • In vitro assays : Use fluorescence polarization or ADP-Glo™ assays to measure IC₅₀ values .
  • Computational docking : Map binding interactions with kinase ATP-binding pockets using AutoDock Vina or Schrödinger .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.